molecular formula C17H23N3O2 B1279869 Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate CAS No. 1027911-78-9

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate

Cat. No.: B1279869
CAS No.: 1027911-78-9
M. Wt: 301.4 g/mol
InChI Key: SMHVKEMURDOLEZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches : Research has highlighted various synthetic methods for derivatives of tert-butyl piperazine-1-carboxylate. For example, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified Bruylants approach, which provides a pharmacologically useful core due to its novel chemistry and the presence of a second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
  • Crystal and Molecular Structure : The molecular structure of various tert-butyl piperazine-1-carboxylate derivatives has been extensively studied. For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was characterized by Mamat et al. (2012), providing insights into the bond lengths and angles typical of this piperazine-carboxylate (Mamat et al., 2012).

Biological and Pharmacological Research

  • Biological Activity Evaluation : The biological activities of tert-butyl piperazine-1-carboxylate derivatives are being explored. Sanjeevarayappa et al. (2015) synthesized and characterized a derivative, also conducting in vitro antibacterial and anthelmintic activity assessments. This compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

Applications in Material Science

  • Anticorrosive Properties : In the field of material science, the anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives has been investigated. Praveen et al. (2021) focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, finding significant inhibition efficiency (Praveen et al., 2021).

Properties

IUPAC Name

tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHVKEMURDOLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468463
Record name TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027911-78-9
Record name TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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